An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and Its Synthetic Precursor
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and Its Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]oxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on the basic properties of the less-documented 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and provides a comprehensive overview of its readily available synthetic precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one . Understanding the characteristics of this precursor is crucial for any research endeavor aimed at synthesizing and exploring the therapeutic potential of its deoxygenated analogue. The presence of a bromine atom on the aromatic ring offers a versatile handle for further chemical modifications, making these compounds valuable building blocks in drug discovery programs.[1] This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of these molecules, providing a foundational resource for researchers in the field.
Physicochemical Properties
The majority of commercially available and documented data pertains to the ketone precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The properties of the target molecule, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, can be inferred from this data and from the general properties of related dihydro-benzo[b]oxepines.
Table 1: Physicochemical Properties of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
| Property | Value | Source |
| CAS Number | 55580-08-0 | [2] |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 118-127 °C at 5 mmHg | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
The deoxygenation of the ketone at position 5 to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine would result in a decrease in molecular weight and a likely change in physical state and boiling point. The removal of the polar carbonyl group would decrease the boiling point and may result in a less colored or colorless liquid.
Synthesis and Reactivity
The primary route to obtaining 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine involves the chemical reduction of its corresponding ketone. The precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and anxiolytics.[3]
Synthesis of the Precursor: 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
While specific synthetic details for this precursor are not extensively published in readily available literature, the general synthesis of 3,4-dihydro-2H-benzo[b]oxepin-5-ones involves intramolecular cyclization reactions. These methods often start from substituted phenols and employ multi-step sequences to construct the seven-membered ring.
Conversion to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine: Deoxygenation of the Ketone
The transformation of the carbonyl group in 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one to a methylene group is a standard organic transformation. Two classical methods are particularly well-suited for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.
1. Clemmensen Reduction (Acidic Conditions)
This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.
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Experimental Protocol (General):
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Activate zinc metal by treating it with a solution of mercuric chloride.
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Decant the aqueous solution and wash the amalgamated zinc with water.
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To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
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Add the 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one to the reaction mixture.
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Heat the mixture to reflux with vigorous stirring for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, and separate the organic layer.
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Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).
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Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
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2. Wolff-Kishner Reduction (Basic Conditions)
This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is suitable for substrates that are sensitive to acid.
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Experimental Protocol (Huang-Minlon Modification):
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To a flask containing diethylene glycol, add 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, hydrazine hydrate, and potassium hydroxide pellets.
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Heat the mixture to a temperature that allows for the formation of the hydrazone and the distillation of water (typically around 130-140 °C).
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After the initial reaction, increase the temperature to around 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
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Maintain this temperature until the gas evolution ceases.
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Cool the reaction mixture and dilute it with water.
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Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purify the resulting 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine by column chromatography or distillation.
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Caption: Synthetic routes to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
Reactivity of the Bromo-Substituent
The bromine atom at the 7-position of the benzo[b]oxepine ring is a key functional group for further synthetic diversification. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of the bromo-substituent in these reactions is generally high, making it a valuable synthetic handle.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the dihydro-oxepine ring.
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Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the substituted benzene ring. The bromine atom will influence the chemical shifts, with protons ortho and para to the bromine being shifted downfield.
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Aliphatic Region (δ 2.0-4.5 ppm): Signals for the three methylene groups (-CH₂-) of the dihydro-oxepine ring. These would likely appear as complex multiplets due to spin-spin coupling. The -OCH₂- group would be the most downfield of the aliphatic protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.
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Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons. The carbon attached to the bromine atom (C-7) will have a characteristic chemical shift, typically in the range of δ 110-120 ppm.
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Aliphatic Region (δ 20-70 ppm): Three signals for the methylene carbons. The carbon of the -OCH₂- group will be the most downfield in this region.
Mass Spectrometry
The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Applications in Research and Drug Discovery
The 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The dibenzo[b,f]oxepine framework, a related structure, is found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective properties.[4]
The precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is noted for its utility in the development of pharmaceuticals for mental health treatments.[3] By extension, its deoxygenated and further derivatized analogues could be explored for similar or novel activities. The bromine atom allows for the facile introduction of various pharmacophores, enabling the exploration of chemical space around the core structure.
Caption: A potential workflow for drug discovery using the title compound.
Safety and Handling
Specific safety data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is not available. However, based on the data for the ketone precursor and general laboratory safety principles, the following precautions should be taken:
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Hazard Classifications (for the ketone precursor): Aquatic Chronic 2.
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Hazard Statements (for the ketone precursor): H411 - Toxic to aquatic life with long lasting effects.
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Precautionary Statements (for the ketone precursor): P273 - Avoid release to the environment. P391 - Collect spillage. P501 - Dispose of contents/container in accordance with local regulations.
It is recommended to handle 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
References
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7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one - EPA. (2025, October 15). Retrieved February 23, 2026, from [Link]
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7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one - Prefeitura do Rio. (n.d.). Retrieved February 23, 2026, from [Link]
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Base-Promoted Synthesis of Multisubstituted Benzo[b][2][3]oxazepines - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 23, 2026, from [Link]
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Chemical shifts. (n.d.). Retrieved February 23, 2026, from [Link]
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Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd. (n.d.). Retrieved February 23, 2026, from [Link]
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7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific - Fisher Scientific. (n.d.). Retrieved February 23, 2026, from [Link]
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Proton NMR Table - MSU chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
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Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved February 23, 2026, from [Link]
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7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
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Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (2023, July 27). Retrieved February 23, 2026, from [Link]
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Pharmaceuticals - BSEF. (n.d.). Retrieved February 23, 2026, from [Link]
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Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27). Retrieved February 23, 2026, from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved February 23, 2026, from [Link]
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7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE - precisionFDA. (n.d.). Retrieved February 23, 2026, from [Link]
